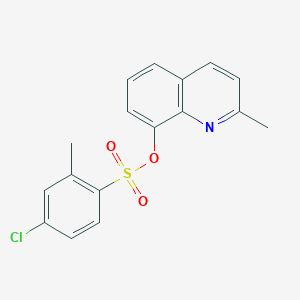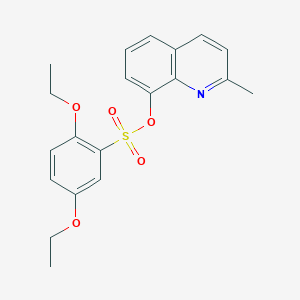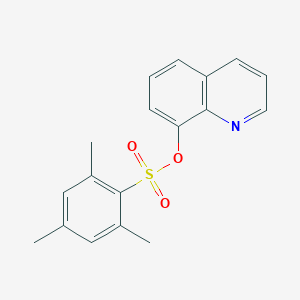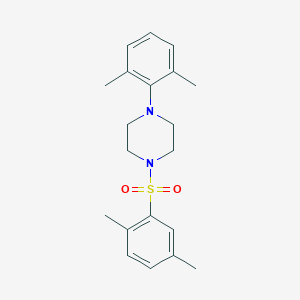
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that destroys noradrenergic neurons in the brain, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine has been used extensively in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and emotion. It has also been used to study the role of noradrenaline in cardiovascular function, thermoregulation, and pain perception.
Wirkmechanismus
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine selectively destroys noradrenergic neurons in the brain by causing the release of noradrenaline from the neurons and then inhibiting its reuptake. The released noradrenaline is then taken up by nearby glial cells, where it is oxidized to form a toxic metabolite that damages the noradrenergic neurons.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of noradrenaline in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been shown to reduce the activity of noradrenergic neurons in the locus coeruleus, the main source of noradrenaline in the brain. These effects have been associated with changes in behavior, cognition, and emotion, as well as cardiovascular function, thermoregulation, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine in scientific research has several advantages. It is a selective neurotoxin that specifically targets noradrenergic neurons, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term effects of noradrenaline depletion.
However, there are also some limitations to the use of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine. Its neurotoxic effect is irreversible, making it difficult to study the recovery of noradrenergic function after depletion. It also has off-target effects on other neurotransmitter systems, including dopamine and serotonin, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine. One direction is to investigate the role of noradrenaline in the development and progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of noradrenaline depletion on the immune system, as noradrenaline has been shown to modulate immune function. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could provide new tools for studying the role of these systems in various physiological and pathological processes.
Conclusion:
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine is a useful tool for studying the role of noradrenaline in various physiological and pathological processes. Its selective neurotoxic effect has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as cardiovascular function, thermoregulation, and pain perception. Despite its limitations, 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine has provided valuable insights into the complex role of noradrenaline in the brain and has opened up new avenues for research on neurotransmitter systems.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine involves the reaction of 1-(2,6-dimethylphenyl)piperazine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-8-9-16(2)19(14-15)25(23,24)22-12-10-21(11-13-22)20-17(3)6-5-7-18(20)4/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNWVRFPIYNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-((2,5-dimethylphenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

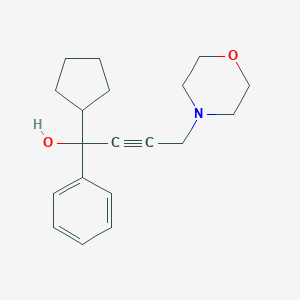
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
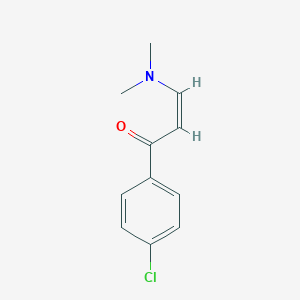
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
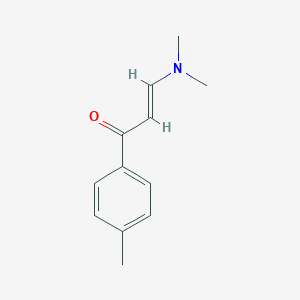

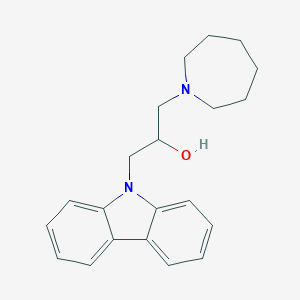
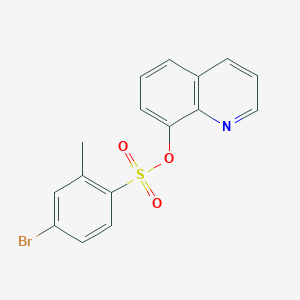

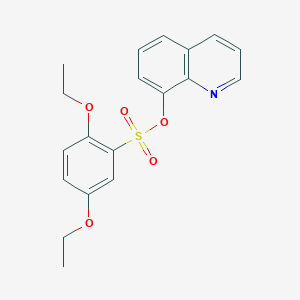
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B346236.png)
